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Compound of Interest

Compound Name: C14H14Cl2O2

Cat. No.: B8036094 Get Quote

A Note on the Chemical Formula: The provided chemical formula C14H14Cl2O2 appears to be

a typographical error. This guide pertains to the well-documented compound C14H10Cl2O2, a

significant metabolite of the pesticide DDT.

This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenyl)acetic acid

(DDA), a key metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).

DDA is a crucial biomarker for assessing human exposure to DDT and is of significant interest

to researchers in toxicology, environmental science, and drug metabolism.[1] This document

details its chemical identity, physicochemical properties, relevant experimental protocols, and

its position in metabolic pathways.

Chemical Identity: IUPAC Name and Synonyms
The compound with the molecular formula C14H10Cl2O2 is formally known by its IUPAC name

and a variety of synonyms used across scientific literature and chemical databases.

IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid[2]

Synonyms:

Bis(4-chlorophenyl)acetic acid[2]

p,p'-Dichlorodiphenylacetic acid[2]

DDA[2]
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4,4'-DDA[2]

Di(p-chlorophenyl)acetic acid[2]

Dichlorodiphenylacetic acid[2]

Bis(p-chlorophenyl)acetic acid[2]

Benzeneacetic acid, 4-chloro-α-(4-chlorophenyl)-[2]

NSC 4279[2]

Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of DDA.

Property Value Source

Molecular Formula C14H10Cl2O2 [3][4]

Molecular Weight 281.13 g/mol [3][4]

Melting Point 167-169 °C

Boiling Point 403.8 ± 35.0 °C (Predicted) [5]

Density 1.373 ± 0.06 g/cm³ (Predicted) [5]

pKa 4.37 ± 0.10 (Predicted) [5]

CAS Number 83-05-6 [3]

Experimental Protocols
This section provides detailed methodologies for the synthesis of DDA and its analysis in

biological matrices.

Synthesis of 2,2-bis(4-chlorophenyl)acetic acid
A common method for the synthesis of DDA is from 1,1-di-(p-chlorophenyl)-2,2,2-

trichloroethane (a purified grade of DDT).[6]
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Materials:

1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified)

Diethylene glycol

Potassium hydroxide

Water

20% Sulfuric acid

Norit (activated carbon)

95% Ethanol

Procedure:

A mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of 1,1-di-(p-

chlorophenyl)-2,2,2-trichloroethane is placed in a 1-liter three-necked flask equipped with a

stirrer, reflux condenser, and a thermometer.[6]

To this mixture, a solution of 63 g (1.12 mole) of potassium hydroxide in 35 ml of water is

added.[6]

The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[6]

After refluxing, the mixture is allowed to cool and then poured into 1 liter of cold water with

vigorous stirring.[6]

The insoluble material is filtered and washed twice with 50-ml portions of warm water.[6]

The filtrate is boiled gently for 5 minutes with 2 g of Norit.[6]

The carbon is removed by filtration, and the filtrate is acidified to litmus with approximately

120 ml of 20% sulfuric acid, followed by an additional 30 ml of the acid.[6]
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The mixture is cooled to 0–5°C, and the resulting precipitate is collected by suction filtration.

[6]

The precipitate is washed with water until free of sulfate ions and then dried at 100–110°C to

yield di-(p-chlorophenyl)acetic acid.[6]

For purification, the product can be dissolved in boiling 95% ethanol, filtered, and then water

is added to the boiling filtrate until it becomes turbid. The solution is then cooled to 0–5°C to

crystallize the purified product.[6]

Analysis of DDA in Urine by Gas Chromatography-Mass
Spectrometry (GC-MS)
The following protocol is a general guideline for the determination of DDA in urine samples.

1. Sample Preparation (Extraction and Derivatization):

Internal Standard: An appropriate internal standard, such as a stable isotope-labeled analog

of DDA, is added to a known volume of the urine sample.

Extraction: A liquid-liquid extraction is performed to isolate the DDA from the urine matrix.

This typically involves adjusting the pH of the urine and extracting with an organic solvent

like hexane or a mixture of solvents.

Derivatization: To increase the volatility of DDA for GC analysis, a derivatization step is

necessary. This can be achieved by converting the carboxylic acid group to an ester, for

example, by reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by

methylation.

2. GC-MS Analysis:

Gas Chromatograph (GC): The derivatized extract is injected into the GC. The GC is

equipped with a capillary column suitable for the separation of organochlorine compounds.

The oven temperature is programmed to ramp up to ensure the separation of DDA from

other components in the extract.
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Mass Spectrometer (MS): The eluent from the GC column is introduced into the mass

spectrometer. The MS is typically operated in either full-scan mode for qualitative

identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative

analysis. In SIM mode, specific ions characteristic of the derivatized DDA are monitored.

3. Data Analysis:

Identification: The identification of DDA is confirmed by comparing the retention time and the

mass spectrum of the peak in the sample chromatogram to that of a known standard.

Quantification: The concentration of DDA in the urine sample is determined by comparing the

peak area of the analyte to that of the internal standard and referencing a calibration curve

prepared from standards of known concentrations.

Metabolic Pathway of DDT to DDA
DDA is the primary urinary metabolite of DDT in humans.[1] The metabolic conversion of DDT

to DDA is a multi-step process. One of the proposed pathways involves the initial

dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which

is a persistent metabolite. However, the major pathway leading to the excretable DDA involves

the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), which

is then further metabolized to DDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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